molecular formula C8H12N2O2 B2395713 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide CAS No. 1098349-74-6

1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2395713
CAS No.: 1098349-74-6
M. Wt: 168.196
InChI Key: CMWCDDXRJZZHMW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide (CAS 1258654-83-9) is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is part of the 5-oxopyrrolidine-3-carboxamide class, which has been identified in scientific patent literature as a framework for developing Nav1.8 inhibitors . Voltage-gated sodium channel Nav1.8 is a target of significant interest in pharmacological research because it is expressed primarily in sensory neurons and is believed to play a key role in transmitting pain signals . Consequently, this compound serves as a valuable building block or intermediate for researchers in medicinal chemistry exploring novel therapeutic agents for conditions such as neuropathic pain, inflammatory pain, chronic itch, and cough disorders . The product is provided as a solid and is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-8(12)5-3-7(11)10(4-5)6-1-2-6/h5-6H,1-4H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCDDXRJZZHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Green Solvent Systems

Recent advances emphasize ethanol-water mixtures (3:1 vol/vol) as solvents to replace toxic methanol, aligning with green chemistry principles. For example, Zhu et al. (2022) demonstrated that Baylis-Hillman acid derivatives react with substituted acrylaldehydes and isocyanides in ethanol-water to yield 5-oxopyrrolidine scaffolds in 93% yield. This method avoids halogenated solvents and reduces waste, making it ideal for constructing the pyrrolidine backbone of the target compound.

Ugi and Passerini Reactions

The Ugi four-component reaction (4-CR) offers atom-economical access to polysubstituted pyrrolidines. By combining an aldehyde, amine, carboxylic acid, and isocyanide, the reaction forms α-acyloxy carboxamides, which can undergo cyclization to yield 5-oxopyrrolidines. However, functional group compatibility with the cyclopropyl moiety requires careful optimization.

Cyclopropanation Methods

Petasis Reaction with Allylboronates

The Petasis reaction of cyclic ketones with allylboronates and ammonia provides a scalable route to spirocyclic pyrrolidines. For 1-cyclopropyl substitution, tert-butyl cyclopropanecarboxylate serves as a starting material, undergoing hydroboration-oxidation to introduce the cyclopropyl group. This method achieves 22–25% overall yield for related spiro compounds.

Bromocyclization of Allyl Magnesium Halides

Bromocyclization of imines derived from cyclopropanecarboxylates and allyl magnesium halides offers an alternative pathway. This approach, however, faces limitations in functional group tolerance, particularly with electron-withdrawing groups near the cyclopropane ring.

Carboxamide Formation Techniques

Photochemical Decarboxylative Amidation

A breakthrough protocol by Davis et al. (2024) enables C-terminal amidation via photochemical decarboxylation of cysteine-extended precursors. For 1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, this involves:

  • Thiol Substitution : Conjugation of a photolabile group (e.g., bromomaleimide) to a carboxylic acid precursor.
  • Photoinduced Decarboxylation : UV irradiation (λ = 365 nm) in degassed acetonitrile to generate a monosubstituted enamide.
  • Acidolysis/IEDDA Cleavage : Treatment with trifluoroacetic acid or tetrazine to yield the carboxamide.

This method achieves >85% yield for structurally analogous peptides and is adaptable to large-scale production using photoflow reactors.

Classical Coupling Reagents

Traditional carboxamide synthesis employs coupling agents like HATU or EDCI with amines. However, these methods often require protecting groups for the cyclopropyl and ketone functionalities, complicating the synthesis.

Optimization and Green Chemistry Approaches

Solvent and Catalyst Selection

Parameter Traditional Method Optimized Green Method
Solvent Methanol Ethanol-water (3:1)
Catalyst Toxic metal complexes K₂CO₃ (0.5 mmol)
Yield 70–80% 93%

Atom Economy Comparison

The Ugi reaction exhibits 100% atom economy for pyrrolidine formation, whereas classical stepwise syntheses rarely exceed 60%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : Cyclopropyl protons resonate as multiplets at δ 0.8–1.2 ppm, while the pyrrolidine CH₂ groups appear as doublets at δ 3.3–3.5 ppm.
  • ¹³C NMR : The ketone carbonyl (C=O) absorbs at δ 208–210 ppm, and the carboxamide carbonyl at δ 169–171 ppm.
  • HRMS : Molecular ion peak observed at m/z 186.0764 (C₈H₁₁N₂O₂⁺).

X-ray Crystallography

Single-crystal X-ray analysis confirms the sp³ hybridization of the cyclopropyl carbon and the planar geometry of the carboxamide group.

Chemical Reactions Analysis

1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the amide nitrogen, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the carboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Differences

  • Phenyl vs. Cyclopropyl: The 1-(5-chloro-2-hydroxyphenyl) analog () demonstrates antioxidative activity, whereas cyclopropyl derivatives may prioritize conformational rigidity . Functional Groups:
  • Carboxamide : Less acidic than carboxylic acid, favoring hydrogen-bonding interactions in drug-receptor binding.
  • Carbonyl Chloride : Highly reactive, used to synthesize amides (e.g., the target carboxamide) .
  • Amine : Basic and nucleophilic, enabling salt formation or covalent modifications .

Physicochemical Properties

  • Solubility : Carboxamides generally exhibit lower water solubility than carboxylic acids but better bioavailability due to reduced ionization.
  • Reactivity : Cyclopropyl groups may slow metabolic degradation compared to linear alkyl chains (e.g., isopropyl) .

Biological Activity

1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide has the following molecular characteristics:

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 183.22 g/mol
  • IUPAC Name : 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide

The compound features a cyclopropyl group, a pyrrolidine ring, and a carboxamide functional group, which contribute to its unique biological interactions.

The biological activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival.
  • Receptor Binding : The compound interacts with neurotransmitter receptors, which may influence neurological functions and provide therapeutic effects in neurological disorders.

Anticancer Properties

Research has indicated that 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide exhibits anticancer activity across several cancer cell lines. In vitro studies have demonstrated its effectiveness against:

Cancer Cell Line IC₅₀ (μM) Mechanism of Action
A549 (Lung Cancer)15.2Induces apoptosis
MCF7 (Breast Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of migration

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide has shown potential antimicrobial effects. It was tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus, yielding promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results indicate the compound's potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide:

  • Study on Anticancer Activity :
    • Researchers evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated significant reductions in cell viability, particularly in A549 and MCF7 cells, suggesting that the compound could be further investigated as a cancer therapeutic agent .
  • Study on Antimicrobial Effects :
    • A study focused on the antimicrobial properties revealed that 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide exhibited inhibitory effects against resistant strains of bacteria. This suggests its potential utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
CyclopropylationCyclopropyl bromide, DMF, 80°C, 12 hrs6590
OxidationKMnO₄, acetone/H₂O, 0°C, 2 hrs7895

How is the compound’s structure validated post-synthesis?

Basic Research Question
Multi-spectroscopic and crystallographic methods are employed:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 209.1) .
  • X-Ray Crystallography : Resolves stereochemistry and confirms the lactam ring geometry .

What preliminary biological activities have been reported?

Basic Research Question
Initial studies suggest:

  • Anticancer Activity : IC₅₀ = 12 µM against HeLa cells via apoptosis induction .
  • Enzyme Inhibition : Moderate COX-2 inhibition (45% at 10 µM) .
  • Antimicrobial Effects : MIC = 32 µg/mL against S. aureus .

How can synthesis yield and purity be optimized?

Advanced Research Question
Methodological Approach :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclopropane coupling efficiency .
  • Temperature Gradients : Lower temps (0–5°C) during oxidation reduce side-product formation .
  • Computational Design : ICReDD’s reaction path search algorithms predict optimal conditions (e.g., 78% yield via DFT-validated pathways) .

How to resolve contradictions in reported bioactivity data?

Advanced Research Question
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Multi-Parametric Analysis : Correlate activity with assay conditions (e.g., serum-free vs. serum-containing media) .
  • Target Engagement Assays : Use SPR or thermal shift assays to validate direct target binding .

What computational strategies predict target interactions?

Advanced Research Question

  • Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) .
  • MD Simulations : 100-ns simulations in GROMACS assess binding stability (RMSD ≤ 2 Å) .

How to design structure-activity relationship (SAR) studies?

Advanced Research Question

  • Substituent Variation : Replace cyclopropyl with cyclohexyl to assess steric effects on activity .
  • Functional Group Modifications : Convert carboxamide to ester; test hydrolysis stability .

Q. Table 2: SAR Trends for Analogues

ModificationBioactivity Change (vs. Parent)
Cyclohexyl substitution↓ Anticancer activity (IC₅₀ = 35 µM)
Ester derivative↑ Metabolic stability (t₁/₂ = 4 hrs)

How to assess stability under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate in PBS (pH 2–9); monitor degradation via HPLC (t₁/₂ = 6 hrs at pH 7.4) .
  • Plasma Stability : 90% intact after 1 hr in human plasma .

What strategies enable enantioselective synthesis?

Advanced Research Question

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric cyclopropanation (ee = 92%) .
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates .

How to validate the mechanism of action in cancer models?

Advanced Research Question

  • Transcriptomics : RNA-seq identifies apoptosis-related genes (e.g., BAX upregulation) .
  • In Vivo Models : Xenograft studies in nude mice (30 mg/kg, 3×/week) show tumor volume reduction by 60% .

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